molecular formula C42H58N6O2 B12612411 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione CAS No. 649570-02-5

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione

Cat. No.: B12612411
CAS No.: 649570-02-5
M. Wt: 678.9 g/mol
InChI Key: GYXRDVJCMLDQPG-UHFFFAOYSA-N
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Description

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a central cyclobutane-1,3-dione core, a structure noted in scientific literature for its potential as a bioisostere, capable of mimicking the properties of other functional groups in molecular design . This core is symmetrically functionalized with two isoquinoline units, each further modified with pentylamino side chains. The presence of multiple nitrogen atoms in the isoquinoline rings suggests potential for the compound to act as a multidentate ligand or to engage in specific interactions with biological targets. Compounds containing the isoquinoline-1,3-dione scaffold have been investigated in various research contexts, including as inhibitors of enzymes like cyclin-dependent kinases (CDKs) . The specific pentylamino substitutions may be intended to modulate the compound's lipophilicity and cellular permeability, which are critical parameters in drug discovery. Researchers may find this compound valuable for probing enzyme interactions, developing new therapeutic agents, or studying structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

649570-02-5

Molecular Formula

C42H58N6O2

Molecular Weight

678.9 g/mol

IUPAC Name

2,4-bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione

InChI

InChI=1S/C42H58N6O2/c1-5-9-13-23-43-31-21-17-19-29-35(31)33(45-25-15-11-7-3)27-47-39(29)37-41(49)38(42(37)50)40-30-20-18-22-32(44-24-14-10-6-2)36(30)34(28-48-40)46-26-16-12-8-4/h17-22,27-28,37-38,43-46H,5-16,23-26H2,1-4H3

InChI Key

GYXRDVJCMLDQPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC2=C1C(=CN=C2C3C(=O)C(C3=O)C4=NC=C(C5=C4C=CC=C5NCCCCC)NCCCCC)NCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the isoquinoline derivatives, which are then functionalized with pentylamino groups. These intermediates are subsequently coupled through a cyclobutane-1,3-dione core using cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, quinones, and hydroquinones .

Scientific Research Applications

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-yl]cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione with analogous cyclobutane-dione and related dione-based compounds. Key differences in substituents, core structure, and functional properties are highlighted:

Compound Core Structure Substituents Key Properties Applications/Findings
2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione Cyclobutane-1,3-dione Isoquinoline with pentylamino groups High lipophilicity (due to pentyl chains); potential π-stacking via isoquinoline Hypothesized for ligand design or optoelectronics; no direct experimental data available
2,2′-Bis[4,5-bis(4-hydroxybenzyl)cyclopent-4-en-1,3-dione] (NOS-6) Cyclopent-4-ene-1,3-dione Phenolic hydroxybenzyl groups Water-soluble (polar groups); cytotoxic to cancer cells (IC₅₀ ~20 μM) Natural product with pro-apoptotic activity; isolated from cyanobacteria
Chlorophenyl/Nitroimidazo Cyclobutane Derivative Cyclobutane-1,3-dione 4-Chlorophenyl and nitroimidazo[1,2-a]pyridine Halogenated aromaticity; high thermal stability Structural characterization only; no reported bioactivity
Azo-Linked Cyclohexane-1,3-diones Cyclohexane-1,3-dione Azo bridges with sulfone/thio groups Strong absorbance in UV-vis range (λₘₐₓ ~400–450 nm) Potential dyes or sensors; synthesized via condensation reactions
Methoxy Chalcone Cyclobutane Dimers Cyclobutane Methoxybenzoyl and phenyl groups Photoreactive; forms truxinic dimers Studied for radical scavenging (precursor chalcones active; dimers inactive)

Structural and Functional Contrasts

  • Core Rigidity vs. Flexibility: The cyclobutane-dione core in the target compound imposes planar rigidity, enhancing π-π interactions, whereas cyclopentene-dione (NOS-6) allows slight conformational flexibility .
  • Solubility: Pentylamino groups in the target compound likely reduce water solubility compared to NOS-6’s phenolic hydroxybenzyl groups, which facilitate hydrogen bonding with aqueous environments .
  • Electronic Properties: The isoquinoline substituents may confer redox activity or fluorescence, contrasting with the electron-withdrawing nitro/chloro groups in the halogenated derivative , which stabilize charge transfer.

Biological Activity

2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane core substituted with isoquinoline moieties. Its structural complexity suggests a diverse range of interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Many cyclobutane-containing alkaloids have demonstrated antimicrobial properties.
  • Antitumor Activity : The potential for anticancer effects has been noted in several studies involving related compounds.
  • Cytotoxic Effects : Some derivatives show significant cytotoxicity against various cancer cell lines.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
AntitumorInhibits growth of cancer cell lines
CytotoxicityIC50 values < 4 μg/mL against specific lines
Enzyme InhibitionPotential inhibition of cytochrome P450

Case Study 1: Antimicrobial Properties

A study on cyclobutane-containing alkaloids revealed that several derivatives exhibited notable antimicrobial activity. For instance, compounds similar to 2,4-Bis[4,5-bis(pentylamino)isoquinolin-1-YL]cyclobutane-1,3-dione were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations (IC50 values ranging from 5 to 20 μg/mL) .

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The observed IC50 values were below 4 μg/mL, indicating strong potential for further development as an anticancer agent .

Research into the mechanism of action suggests that the compound may interfere with cellular processes by inhibiting key enzymes involved in cell proliferation. Specifically, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

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